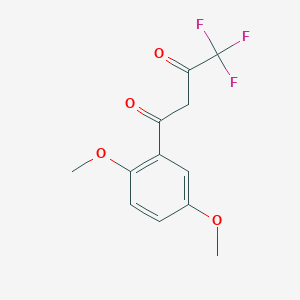

1-(2,5-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione

Description

1-(2,5-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione is a fluorinated β-diketone derivative featuring a 2,5-dimethoxyphenyl substituent. Its molecular formula is C₁₂H₁₁F₃O₅, with a molecular weight of 292.21 g/mol. The compound’s structure combines electron-donating methoxy groups with the electron-withdrawing trifluoromethyl moiety, enabling unique electronic and steric properties.

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O4/c1-18-7-3-4-10(19-2)8(5-7)9(16)6-11(17)12(13,14)15/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZDMHRCYCYRKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure Using Sodium Hydride

In a representative procedure adapted from Leng et al., sodium hydride (NaH) serves as the base in tetrahydrofuran (THF). The protocol involves:

-

Pre-treatment of NaH : Washing sodium hydride (60% dispersion in mineral oil) with hexane to remove impurities.

-

Reaction Setup : Dissolving 2,5-dimethoxyacetophenone (5 mmol) in THF and adding it to NaH at 0°C under inert atmosphere.

-

Ester Addition : Dropwise addition of ethyl trifluoroacetoacetate (6 mmol) followed by stirring at room temperature for 16 hours.

-

Workup : Quenching with 2 M HCl, extraction with ethyl acetate, and concentration under reduced pressure.

This method yields the crude product as an orange oil, typically requiring purification via column chromatography or recrystallization. Yields for analogous compounds under these conditions range from 65% to 80%.

Alternative Methods with Sodium Methoxide

Ambeed’s protocol demonstrates the use of sodium methoxide (NaOMe) in methanol, offering a simpler setup for air-sensitive reactions:

-

Base Activation : Dissolving 2,5-dimethoxyacetophenone in methanol and adding 25% NaOMe solution.

-

Ester Incorporation : Introducing ethyl trifluoroacetate and refluxing for 24 hours.

-

Acid Workup : Neutralizing with 10% HCl and extracting with ethyl acetate.

This method reported a 94% yield for 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione, suggesting comparable efficiency for the 2,5-dimethoxyphenyl derivative.

Optimization of Reaction Conditions

Effect of Base and Solvent

Comparative studies reveal critical dependencies on base and solvent selection:

Sodium methoxide in methanol achieves higher yields due to improved solubility of intermediates, while NaH in THF offers better control over exothermic reactions. Lithium hydroxide (LiOH) in acetonitrile/water mixtures, though less common, provides moderate yields but simplifies purification.

Temperature and Reaction Time

-

Reflux vs. Room Temperature : Prolonged reflux (24 hours) in methanol maximizes conversion, whereas room-temperature reactions in THF require 16 hours for completion.

-

Side Reactions : Elevated temperatures may promote keto-enol tautomerism or ester hydrolysis, necessitating strict temperature control.

Purification and Characterization Techniques

Purification Methods

Crude products are typically purified via:

Spectroscopic Characterization

-

¹H NMR : The enolic proton resonates as a singlet near δ 6.5 ppm, while aryl protons appear between δ 7.4–8.1 ppm.

-

¹³C NMR : The trifluoromethyl carbon exhibits a quartet at δ 177.6 ppm (J = 36.5 Hz), and diketone carbons appear near δ 184–191 ppm.

-

IR Spectroscopy : Strong absorptions at 1580–1617 cm⁻¹ (C=O stretching) and 1140–1260 cm⁻¹ (C-F vibrations) confirm the β-diketone structure.

Adaptations for 2,5-Dimethoxyphenyl Substituents

While the provided sources focus on para-substituted aryl groups, the 2,5-dimethoxy variant necessitates:

-

Starting Material Synthesis : 2,5-Dimethoxyacetophenone can be prepared via Friedel-Crafts acylation of 1,4-dimethoxybenzene with acetyl chloride.

-

Steric Considerations : Ortho-methoxy groups may hinder enolate formation, requiring excess base or prolonged reaction times.

-

Electronic Effects : Electron-donating methoxy groups activate the acetophenone toward nucleophilic attack, potentially enhancing reaction rates.

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and trifluoromethyl groups play a crucial role in its binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Structural and Electronic Variations

The core 4,4,4-trifluorobutane-1,3-dione moiety is conserved across analogs, but substituents on the aryl ring critically modulate properties:

Biological Activity

1-(2,5-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione (CAS No. 15278-30-5) is a compound with diverse biological activities that have garnered attention in pharmacological research. This article provides a detailed overview of its biological activity, including its mechanism of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C12H11F3O4

- Molecular Weight : 276.21 g/mol

- Structure : The compound features a trifluorobutane dione structure that contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure allows for potential interactions with enzymes and receptors involved in critical biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes related to cancer proliferation.

- Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress pathways by modulating ROS production.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound against various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 15.2 | Inhibition of cell proliferation |

| MKN45 (Gastric Cancer) | 12.7 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 18.5 | Cell cycle arrest |

The compound's anticancer effects are attributed to its ability to induce apoptosis and inhibit cell cycle progression in cancer cells. For instance, in a study involving human lung adenocarcinoma cells (A549), treatment with the compound resulted in significant cell death through apoptosis as evidenced by increased caspase activity and DNA fragmentation .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. Studies indicate that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in managing inflammatory diseases.

Study 1: Anticancer Efficacy

In a controlled laboratory study, researchers treated A549 and MKN45 cell lines with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers.

Study 2: Mechanistic Insights

A mechanistic study explored the pathways involved in the anticancer activity of the compound. It was found that the compound activates the p53 pathway leading to enhanced expression of pro-apoptotic proteins while downregulating anti-apoptotic factors .

Q & A

(Basic) What synthetic methodologies are recommended for preparing 1-(2,5-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione in laboratory settings?

Answer:

The synthesis of fluorinated 1,3-diketones typically involves condensation reactions or fluorination of precursor compounds. For example, analogous compounds like 1-(3,5-difluorophenyl)-4,4,4-trifluorobutane-1,3-dione are synthesized via Claisen-Schmidt condensation between fluorinated acetophenones and ethyl trifluoroacetate under acidic conditions . Key steps include:

- Reagent selection : Use of trifluoroacetic anhydride as a fluorinating agent.

- Reaction optimization : Temperature control (25–30°C) and pH adjustment to prevent side reactions.

- Purification : Column chromatography or recrystallization from ethyl acetate/hexane mixtures to isolate the product .

(Basic) What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Answer:

- X-ray crystallography : Monoclinic crystal systems (space group C2/c) with lattice parameters (e.g., a = 12.393 Å, b = 13.433 Å) provide precise bond lengths and torsion angles, confirming the planar geometry of the 1,3-diketone moiety .

- NMR spectroscopy : NMR is essential for identifying trifluoromethyl (–CF) chemical shifts (~-70 ppm), while NMR resolves methoxy (–OCH) and aromatic proton signals .

- FT-IR : Strong carbonyl stretching vibrations (~1700 cm) and C–F stretches (1100–1200 cm) validate functional groups .

(Advanced) How does the electronic nature of the trifluoromethyl group influence the compound’s reactivity in cycloaddition reactions?

Answer:

The –CF group is strongly electron-withdrawing, polarizing the diketone system and enhancing electrophilicity at the α-carbon. This facilitates nucleophilic attacks, as seen in reactions with alkenes (e.g., Mn(III)-catalyzed radical additions to form dihydrofurans). Key factors include:

- Kinetic control : Radical stabilization via fluorinated intermediates.

- Regioselectivity : Preferential formation of 5-membered rings due to steric and electronic effects .

- Mechanistic studies : ESR spectroscopy tracks radical intermediates, while DFT calculations model transition states .

(Advanced) What strategies resolve contradictions in biological activity data for fluorinated 1,3-diketones?

Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) arise from structural variations and assay conditions. Methodological approaches include:

- Structure-activity relationship (SAR) studies : Systematic modification of substituents (e.g., methoxy vs. fluoro groups) to isolate pharmacophores .

- Enzyme inhibition assays : Testing against specific targets (e.g., cyclooxygenase-2) to clarify mechanistic pathways.

- Meta-analysis : Cross-referencing data from crystallography (e.g., C–H···O interactions in crystal packing) and molecular docking simulations .

(Basic) What handling and storage protocols are recommended for this compound?

Answer:

- Storage : Store below -20°C in airtight containers under inert gas (N or Ar) to prevent hydrolysis of the trifluoromethyl group .

- Safety : Use fume hoods and PPE (gloves, goggles) due to potential irritancy.

- Stability monitoring : Regular HPLC analysis to detect degradation products (e.g., demethylation or oxidation byproducts) .

(Advanced) How can computational chemistry optimize the design of derivatives for medicinal applications?

Answer:

- Molecular dynamics (MD) simulations : Predict binding affinities to protein targets (e.g., kinases) by modeling ligand-receptor interactions.

- ADMET profiling : Use tools like SwissADME to estimate bioavailability and toxicity.

- Fragment-based drug design : Combine fluorinated diketone cores with bioactive fragments (e.g., triazolo-pyrazines) to enhance selectivity .

(Basic) What analytical techniques validate purity and identity during synthesis?

Answer:

- HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., unreacted starting materials).

- Elemental analysis : Confirms empirical formula (e.g., CHFO).

- Melting point determination : Compare observed values (e.g., 124–126°C) with literature data .

(Advanced) What role do fluorine atoms play in enhancing the compound’s metabolic stability?

Answer:

- Steric shielding : Fluorine’s small atomic radius protects labile bonds (e.g., C–O) from enzymatic cleavage.

- Electronic effects : Strong C–F bonds resist oxidative metabolism, prolonging half-life in vivo.

- Case study : Fluorinated NSAID analogs show reduced CYP450-mediated deactivation compared to non-fluorinated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.